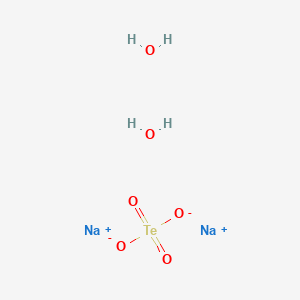

Sodium tellurate, dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium tellurate, dihydrate (Na2TeO3·2H2O) is a white crystalline compound that is used in a variety of scientific fields, including chemistry, biochemistry, and material science. It is a powerful oxidizing agent, and its unique properties make it an important tool in the laboratory.

Scientific Research Applications

Oxidizing Agent in Synthesis

Sodium tellurate dihydrate is used as an oxidizing agent in chemical synthesis. Suzuki, Kawato, and Nasu (1992) demonstrated its role as a mild and highly selective oxidizing agent for thiols, facilitating the synthesis of unsymmetrical disulfides. This property is particularly useful in organic synthesis where controlled oxidation is required (Suzuki, Kawato, & Nasu, 1992).

Role in CO2 Capture

In environmental science, sodium tellurate dihydrate shows promise in carbon dioxide (CO2) capture. A study by Galven et al. (2018) focused on the reversible CO2 capture capabilities of β-Na2TeO4, highlighting its potential in environmental applications for reducing greenhouse gas emissions (Galven et al., 2018).

Application in Nanotechnology

The compound also finds applications in nanotechnology. Xi et al. (2005) used sodium tellurate dihydrate in the hydrothermal synthesis of tellurium nanotubes, a process important for the development of novel nanostructures with potential applications in electronics and materials science (Xi et al., 2005).

Inorganic Heat-Storage Materials

Research by Amerkhanova et al. (2019) explored the use of sodium tellurate dihydrate in the crystallization process of inorganic heat-storage materials. This work is significant for the development of new materials with enhanced heat storage capacity, which is crucial for energy conservation and management (Amerkhanova et al., 2019).

Tellurium Production

In the field of metallurgy, sodium tellurate dihydrate plays a role in the production of tellurium. Robles-Vega, Sánchez-Corrales, and Castillón-Barraza (2009) discussed an improved hydrometallurgical route for tellurium production, wherein sodium tellurate dihydrate is a key intermediate. This process is important for obtaining high-purity tellurium used in semiconductor materials (Robles-Vega, Sánchez-Corrales, & Castillón-Barraza, 2009).

properties

IUPAC Name |

disodium;tellurate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKNVMJQFQNCLG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180660 |

Source

|

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tellurate, dihydrate | |

CAS RN |

26006-71-3 |

Source

|

| Record name | Sodium tellurate, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026006713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.